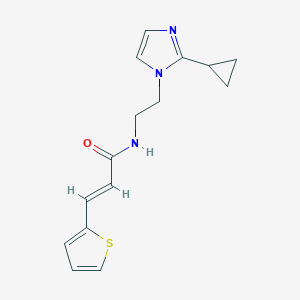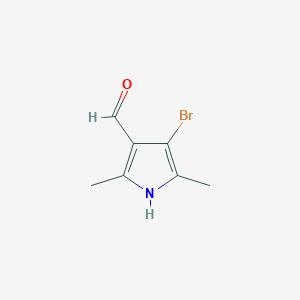
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as ACTA, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a thiazolidinedione derivative, which has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. Specifically, N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose metabolism and adipogenesis.
Biochemical and physiological effects:
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been shown to reduce the expression of adhesion molecules, which play a key role in the recruitment of immune cells to sites of inflammation. In terms of physiological effects, N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. Additionally, N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been shown to have a low toxicity profile, which makes it a safe candidate for use in animal studies. However, one limitation of N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for the study of N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide and how it interacts with different signaling pathways. Finally, there is a need for more studies to investigate the potential use of N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide in the treatment of cancer and diabetes.
Synthesis Methods
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can be synthesized using a multi-step process, which involves the reaction of 4-acetamidophenyl isothiocyanate with cyclohexylamine to form the intermediate compound, N-(4-acetamidophenyl)-3-cyclohexylthiourea. This intermediate is then reacted with 2-bromoacetic acid to produce the final product, N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. The synthesis of N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been optimized to produce high yields and purity.
Scientific Research Applications
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has also been studied for its anti-cancer properties, with research indicating that it may inhibit the growth and proliferation of cancer cells. Additionally, N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been shown to have anti-diabetic properties, with studies indicating that it may improve insulin sensitivity and glucose metabolism.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-13(26)21-15-7-9-16(10-8-15)22-18(27)11-17-12-29-20(24-17)25-19(28)23-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,21,26)(H,22,27)(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIBHJHGKFOIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)

![[1-Methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2833453.png)



![Methyl 2-[[2-(3-bromo-4-methylphenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2833457.png)
![N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2833458.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2833459.png)


![4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2833466.png)

